molecular formula C7H9IN2 B8452797 5-iodo-3,6-dimethylpyridin-2-amine

5-iodo-3,6-dimethylpyridin-2-amine

Cat. No.: B8452797
M. Wt: 248.06 g/mol
InChI Key: LDKCWGCCWUDLEX-UHFFFAOYSA-N
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Description

5-iodo-3,6-dimethylpyridin-2-amine is a pyridine derivative with the molecular formula C7H9IN2. This compound is characterized by the presence of an amino group at the 2-position, methyl groups at the 3- and 6-positions, and an iodine atom at the 5-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-3,6-dimethylpyridin-2-amine typically involves the iodination of 2-amino-3,6-dimethylpyridine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide. The reaction conditions usually involve the use of sodium nitrite and hydrochloric acid to generate the diazonium salt, followed by the addition of potassium iodide to introduce the iodine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

5-iodo-3,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in amination reactions.

    Boronic Acids: Used in substitution reactions to replace the iodine atom.

Major Products Formed

    Aryl or Vinyl Derivatives: Formed from substitution reactions.

    Nitro Derivatives: Formed from oxidation of the amino group.

    Amines: Formed from reduction of the amino group.

Scientific Research Applications

5-iodo-3,6-dimethylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-iodo-3,6-dimethylpyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom and amino group can participate in hydrogen bonding and halogen bonding, influencing the compound’s binding affinity and specificity. The methyl groups can affect the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-iodopyridine: Lacks the methyl groups at the 3- and 6-positions.

    2-Amino-3,6-dimethylpyridine: Lacks the iodine atom at the 5-position.

    2-Amino-3,5-dimethylpyridine: Has a different substitution pattern with methyl groups at the 3- and 5-positions.

Uniqueness

5-iodo-3,6-dimethylpyridin-2-amine is unique due to the combination of its substituents, which confer specific chemical properties such as increased reactivity in substitution reactions and enhanced binding interactions in biological systems. The presence of both electron-donating (amino and methyl groups) and electron-withdrawing (iodine atom) substituents allows for versatile chemical modifications and applications.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

5-iodo-3,6-dimethylpyridin-2-amine

InChI

InChI=1S/C7H9IN2/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3,(H2,9,10)

InChI Key

LDKCWGCCWUDLEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1N)C)I

Origin of Product

United States

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